6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a benzoxazine derivative featuring a bicyclic core structure with a chlorine substituent at position 6 and a 4-ethylphenyl group at position 2. Benzoxazines are privileged scaffolds in medicinal chemistry due to their versatility in drug design, particularly for antimicrobial, anticancer, and enzyme-modulating activities . The 3,4-dihydro-2H-benzo[b][1,4]oxazine core is frequently modified at positions 3, 6, and 8 to optimize pharmacological properties, such as bioavailability and target affinity .
Properties
Molecular Formula |
C16H16ClNO |
|---|---|
Molecular Weight |
273.75 g/mol |
IUPAC Name |
6-chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C16H16ClNO/c1-2-11-3-5-12(6-4-11)15-10-19-16-8-7-13(17)9-14(16)18-15/h3-9,15,18H,2,10H2,1H3 |
InChI Key |
NKPUKYMBQRYHEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2COC3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the condensation of 2-aminophenol with 4-ethylbenzaldehyde in the presence of a chlorinating agent. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction mixture is then heated to facilitate the formation of the oxazine ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the oxazine ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural analogues differ in substituent type, position, and molecular weight, influencing solubility, lipophilicity, and biological activity.
Key Observations :
Biological Activity
6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant research findings and data.
Synthesis
The synthesis of 6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can be achieved through various methodologies. The choice of method often depends on the availability of starting materials and desired yield. Common approaches include:
- Condensation Reactions : Utilizing appropriate precursors to form the oxazine ring.
- Cyclization Techniques : Employing catalysts to promote the formation of the heterocyclic structure.
Antimicrobial Properties
Research has demonstrated that compounds similar to 6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine exhibit notable antimicrobial activity. For instance, derivatives have shown effectiveness against Mycobacterium tuberculosis and other strains. A study indicated that certain substituted benzoxazines had comparable activity to isoniazid, a standard tuberculosis treatment .
Antitumor Activity
Dihydro[1,3]oxazines, including this compound, have been reported to possess antitumor properties. The structural features contribute to their ability to inhibit cancer cell proliferation. Various studies have highlighted that modifications in substituents can enhance these activities, suggesting a structure-activity relationship (SAR) that is critical for drug design .
Anti-inflammatory Effects
The anti-inflammatory potential of oxazine derivatives has also been explored. Compounds in this class have been found to inhibit pro-inflammatory cytokines and pathways involved in inflammation, making them candidates for further development in treating inflammatory diseases .
Study 1: Antimycobacterial Activity
A series of experiments were conducted to evaluate the efficacy of 6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine against various Mycobacterium strains. Results indicated that modifications at the 4-position of the phenyl ring enhanced activity against M. tuberculosis and M. kansasii .
Study 2: Structure-Activity Relationship Analysis
A comprehensive SAR analysis was performed on a range of benzoxazine derivatives. It was found that electron-withdrawing groups at specific positions significantly improved biological activity. The study emphasized the importance of substituent effects on both solubility and bioavailability.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-3-(2-(4-fluorophenyl)-2-oxoethylidene)-3,4-dihydro-2H-benzo[b][1,4]oxazine | Fluorophenyl substitution | Antioxidant |
| 6-Chloro-3-(2-(2,4-dichlorophenyl)-2-oxoethylidene)-3,4-dihydro-2H-benzo[b][1,4]oxazine | Dichlorophenyl substitution | Antimicrobial |
| Methyl 6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine | Methyl ester group | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
